molecular formula C21H18N2O4S B2695788 3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide CAS No. 622355-49-1

3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide

Cat. No.: B2695788
CAS No.: 622355-49-1
M. Wt: 394.45
InChI Key: XNXMXBBJJJNVPV-DFBITEFZSA-N
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Description

3-(5-cinnamylidene-2,4-dioxo-3-thiazolidinyl)-N-(4-hydroxyphenyl)propanamide is an anilide.

Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • Method 1: Synthesis can start from thiazolidine-2,4-dione, which undergoes a Knoevenagel condensation with cinnamaldehyde in the presence of a base, followed by acylation with 4-hydroxyphenylpropanoic acid and coupling with propanoic anhydride.

    • Reaction Conditions: Typical conditions may include temperatures of 50-80°C and solvents such as dichloromethane or ethanol, under an inert atmosphere.

  • Industrial Production Methods:

    • Large-scale production may involve continuous flow synthesis to optimize reaction times and yields. Techniques like microwave-assisted synthesis or ultrasonic reactions might be used to enhance efficiency.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The hydroxyphenyl group can undergo oxidative reactions using reagents like PCC (Pyridinium chlorochromate) or hydrogen peroxide.

    • Reduction: The double bonds can be hydrogenated using palladium on carbon (Pd/C) as a catalyst.

    • Substitution: Halogenation reactions may occur at the phenyl ring using halogens like bromine or chlorine.

  • Common Reagents and Conditions:

    • Oxidation: PCC in dichloromethane, or hydrogen peroxide in methanol.

    • Reduction: Hydrogen gas in the presence of Pd/C in ethanol.

    • Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.

  • Major Products:

    • Oxidation: Corresponding quinones and acids.

    • Reduction: Saturated alkanes.

    • Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

  • Chemistry: Used as a building block for complex organic synthesis, particularly in the synthesis of heterocyclic compounds.

  • Biology: Investigated for its potential as an anti-cancer agent due to the thiazolidine-2,4-dione core, which is known to interact with PPARγ (Peroxisome proliferator-activated receptor gamma).

  • Medicine: Potential therapeutic uses as anti-diabetic agents because of its structural similarity to thiazolidinediones.

  • Industry: Application in the development of polymers and materials due to the presence of multiple reactive functional groups.

Mechanism of Action

  • Effects Mechanism: The compound may act by binding to nuclear receptors such as PPARγ, modulating gene expression and influencing glucose and lipid metabolism.

  • Molecular Targets and Pathways:

    • Targets: PPARγ, NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells).

    • Pathways: Involvement in anti-inflammatory pathways and metabolic regulation.

Comparison with Similar Compounds

  • Rosiglitazone, Pioglitazone, Troglitazone.

Properties

IUPAC Name

3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c24-17-11-9-16(10-12-17)22-19(25)13-14-23-20(26)18(28-21(23)27)8-4-7-15-5-2-1-3-6-15/h1-12,24H,13-14H2,(H,22,25)/b7-4+,18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXMXBBJJJNVPV-DFBITEFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide
Reactant of Route 5
3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide
Reactant of Route 6
3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide

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